molecular formula C15H16N4O B13408398 N-Formyl Imiquimod

N-Formyl Imiquimod

Cat. No.: B13408398
M. Wt: 268.31 g/mol
InChI Key: KPFLPBBKLNOQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Imiquimod is a derivative of Imiquimod, a well-known immune response modifier. Imiquimod itself is used primarily for treating skin conditions such as actinic keratosis, basal cell carcinoma, and genital warts. The addition of a formyl group to Imiquimod enhances its chemical properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Formyl Imiquimod can be synthesized through the N-formylation of Imiquimod. This process typically involves the reaction of Imiquimod with formic acid or formic acid derivatives under mild conditions. Catalysts such as sulfonated rice husk ash (RHA-SO3H) or propylphosphonic anhydride (T3P) can be used to promote the reaction, resulting in high yields and short reaction times .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-Formyl Imiquimod primarily undergoes N-formylation reactions. It can also participate in various organic transformations, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

N-Formyl Imiquimod has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl Imiquimod exerts its effects by stimulating the innate and acquired immune responses. It acts as an agonist for Toll-like receptor 7 (TLR7), leading to the production and secretion of pro-inflammatory cytokines. This immune activation results in the infiltration of inflammatory cells into the treated area, ultimately causing the apoptosis of diseased tissue .

Comparison with Similar Compounds

    Imiquimod: The parent compound, used for similar dermatological applications.

    N-Formyl Methionyl Leucyl Phenylalanine (fMLP): A formylated peptide that acts as a potent chemoattractant for neutrophils.

    Aldara (Imiquimod Cream): A topical formulation of Imiquimod used for treating skin conditions.

Uniqueness: N-Formyl Imiquimod stands out due to its enhanced chemical stability and improved efficacy in modulating immune responses compared to its parent compound, Imiquimod. Its unique formyl group allows for more targeted interactions with immune receptors, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide

InChI

InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20)

InChI Key

KPFLPBBKLNOQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O

Origin of Product

United States

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